Sodium Lauroyl Glutamate

Description

Properties

IUPAC Name |

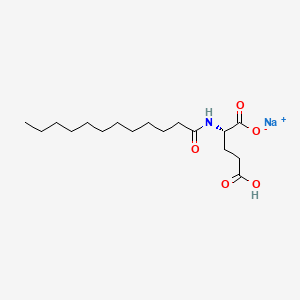

sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIUXJGIDSGWDN-UQKRIMTDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29047-63-0 (Parent) | |

| Record name | Sodium lauroyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90885464 | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29923-31-7 | |

| Record name | Sodium lauroyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen N-(1-oxododecyl)-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Lauroyl Glutamate in Various Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Sodium Lauroyl Glutamate (B1630785) (SLG), an anionic amino acid-based surfactant. SLG is increasingly utilized in pharmaceutical formulations and personal care products due to its mildness, biodegradability, and unique physicochemical properties. Understanding its aggregation behavior in different buffer systems is crucial for formulation development, ensuring product stability and efficacy. This document details the impact of pH and ionic strength on the CMC of SLG, provides standardized experimental protocols for its determination, and illustrates key concepts through diagrams.

Quantitative Data on the Critical Micelle Concentration of Sodium Lauroyl Glutamate

The CMC of this compound is highly sensitive to the composition of the aqueous medium, particularly pH and the presence of electrolytes. The glutamic acid headgroup possesses two carboxylic acid moieties, leading to different ionization states depending on the pH, which in turn significantly influences the surfactant's self-assembly into micelles.

Below is a summary of reported CMC values for this compound under various conditions. Due to a lack of direct comparative studies, data across different buffer systems (e.g., phosphate (B84403), citrate, acetate) is limited. The presented data is organized primarily by pH and the presence of additional salts.

| Concentration (mM) | Concentration (g/L) | pH | Buffer/Medium | Temperature (°C) | Method of Determination | Reference |

| ~1.14 | ~0.4 | Not Specified | Aqueous Solution | Not Specified | Not Specified | [1] |

| ~0.48 | ~0.17 | Not Specified | Aqueous Solution | Not Specified | Not Specified | [1] |

| 24.6 | 8.65 | 7.0 | Phosphate Buffer | Not Specified | Surface Tensiometry | [2] |

| 10.6 | 3.73 | Not Specified | Aqueous Solution | Not Specified | Not Specified | [3] |

Note: Concentrations in g/L were converted to mM using the molecular weight of this compound (351.41 g/mol ). Discrepancies in CMC values can be attributed to variations in purity, experimental method, and specific solution conditions.

The data clearly indicates that the CMC of SLG is significantly influenced by the solution's pH and ionic strength. For instance, the addition of NaCl has been shown to decrease the CMC by reducing the electrostatic repulsion between the anionic headgroups, thereby promoting micellization at lower concentrations[2].

The Influence of pH on the Aggregation Behavior of this compound

The pH of the medium is a critical parameter governing the behavior of SLG. The glutamic acid headgroup can exist in different protonation states, altering the surfactant's charge and, consequently, its self-assembly. The equilibrium between these forms is a key determinant of the CMC.

-

Below pH 5.5: The predominant species is the poorly soluble N-lauroyl glutamic acid (LGA).

-

Between pH 5.5 and 6.5: The primary component is the monothis compound (SLG), which carries a single negative charge.

-

Above pH 6.5: The disodium (B8443419) lauroyl glutamate (DLG), with two negative charges, becomes the dominant form.

This pH-dependent speciation directly impacts micelle formation. Increased charge on the headgroup (as in DLG at higher pH) leads to greater electrostatic repulsion, which generally results in a higher CMC. Conversely, at a pH where the headgroup has a single charge, micellization is more favorable and occurs at a lower concentration.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of surfactants. For an ionic, amino acid-based surfactant like SLG, surface tensiometry and conductivity are highly suitable.

Surface Tensiometry

This is a primary and widely used method for determining the CMC of surfactants. It relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.

Apparatus:

-

Tensiometer (Wilhelmy plate or du Noüy ring method)

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

-

pH meter

Materials:

-

High-purity this compound

-

Deionized or distilled water (surface tension ~72 mN/m at 25°C)

-

Buffer salts (e.g., sodium phosphate monobasic and dibasic for phosphate buffer)

-

pH adjustment solutions (e.g., HCl, NaOH)

Procedure:

-

Buffer Preparation: Prepare the desired buffer solution (e.g., 10 mM phosphate buffer) at the target pH. Ensure the buffer components do not interfere with the measurement.

-

Stock Solution Preparation: Accurately weigh a known amount of SLG and dissolve it in the prepared buffer to create a concentrated stock solution (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with the same buffer. The concentration range should span well below and above the expected CMC.

-

pH Verification: Measure and record the pH of each solution. Adjust if necessary, noting that dilution can sometimes slightly alter the pH.

-

Tensiometer Calibration and Measurement: Calibrate the tensiometer according to the manufacturer's instructions. For each concentration, measure the surface tension. Ensure temperature is controlled and recorded.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the SLG concentration. The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines.

Conductivity Measurement

This method is suitable for ionic surfactants like SLG. The conductivity of the solution changes with surfactant concentration due to the formation of micelles, which have a lower mobility than the individual surfactant ions.

Procedure:

-

Solution Preparation: Prepare a series of SLG solutions in the desired buffer as described for surface tensiometry.

-

Conductivity Measurement: Calibrate the conductivity meter. Measure the conductivity of each solution at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the intersection of these lines.

Conclusion and Future Directions

The critical micelle concentration of this compound is a key parameter for its application in various formulations. This guide has summarized the available quantitative data, highlighting the profound influence of pH on its aggregation behavior. The provided experimental protocols offer a standardized approach for determining the CMC of this amino acid-based surfactant.

A notable gap in the current literature is the lack of systematic, comparative studies on the CMC of SLG in different buffer systems such as phosphate, citrate, and acetate. Future research should focus on generating this data to provide formulators with a more complete understanding of how buffer species, beyond their pH effect, may interact with SLG and influence its self-assembly. Such studies would be invaluable for the rational design of stable and effective pharmaceutical and personal care products.

References

Structural Elucidation of Sodium Lauroyl Glutamate: A Spectroscopic Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analysis of Sodium Lauroyl Glutamate (B1630785) (SLG) utilizing a suite of spectroscopic techniques. As a widely used anionic surfactant in the pharmaceutical and cosmetic industries, a thorough understanding of its molecular structure is paramount for formulation development, quality control, and mechanistic studies. This document outlines the theoretical underpinnings and practical application of Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of SLG.

Molecular Structure of Sodium Lauroyl Glutamate

This compound is an N-acyl amino acid surfactant, synthesized from the condensation of lauric acid and glutamic acid, followed by neutralization with sodium hydroxide.[1] Its amphiphilic nature, with a hydrophobic lauroyl chain and a hydrophilic glutamate headgroup, dictates its surface-active properties. The molecular formula is C17H30NNaO5.[2]

Spectroscopic Analysis

The combination of FTIR, NMR, and MS provides a comprehensive picture of the molecular structure of this compound. FTIR offers insights into the functional groups present, NMR elucidates the connectivity and chemical environment of individual atoms, and MS provides information on the molecular weight and fragmentation patterns.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound reveals key absorptions corresponding to its amide, carboxylate, and aliphatic moieties.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3430.5 & 3271.3 | N-H stretching vibrations of the amide group. | [3] |

| 2918.4 & 2850.1 | Asymmetric and symmetric C-H stretching of -CH₂- and -CH₃ groups in the lauroyl chain. | [3] |

| 1641.2 | C=O stretching vibration of the amide I band (-CON-). | [3] |

| 1547.5 | N-H bending vibration of the amide II band. | [3] |

| 1408.2 | C-O stretching vibration of the carboxylate group. | [3] |

| 558.4 | C-N stretching vibration. | [3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A general protocol for obtaining an FTIR spectrum of this compound powder using an ATR accessory is as follows:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Terminal -CH₃ (Lauroyl) | ~0.8-0.9 | Triplet | |

| -(CH₂)₈- (Lauroyl) | ~1.2-1.4 | Multiplet | Bulk methylene (B1212753) protons |

| -CH₂- adjacent to C=O (Lauroyl) | ~2.1-2.3 | Triplet | Deshielded by the carbonyl group |

| α-CH (Glutamate) | ~4.2-4.4 | Multiplet | Adjacent to the amide nitrogen and carboxylate group |

| β-CH₂ (Glutamate) | ~1.9-2.2 | Multiplet | |

| γ-CH₂ (Glutamate) | ~2.2-2.4 | Multiplet | |

| N-H (Amide) | ~7.5-8.5 | Doublet | Chemical shift can be variable and may exchange with D₂O |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Terminal -CH₃ (Lauroyl) | ~14 | |

| -(CH₂)ₙ- (Lauroyl) | ~22-32 | Series of peaks for the aliphatic chain |

| -CH₂- adjacent to C=O (Lauroyl) | ~36 | |

| C=O (Amide) | ~174-176 | |

| α-CH (Glutamate) | ~53-55 | |

| β-CH₂ (Glutamate) | ~27-29 | |

| γ-CH₂ (Glutamate) | ~30-32 | |

| C=O (α-Carboxylate) | ~178-180 | |

| C=O (γ-Carboxylate) | ~181-183 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., N-H).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more). A longer relaxation delay may also be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For a non-volatile and ionic compound like this compound, Electrospray Ionization (ESI) is the preferred ionization method.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Notes |

| [M-Na+2H]⁺ | 330.22 | Protonated molecule of the free acid form. |

| [M-Na+H]⁻ | 328.21 | Deprotonated molecule of the free acid form. |

| [M-2Na+H]⁻ | 306.23 | Loss of both sodium ions and addition of one proton. |

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule ([C₁₇H₃₁NO₅+H]⁺, m/z 330.22) is expected to occur primarily at the amide bond and the glutamate side chain. Key predicted fragments include:

-

Loss of water (-18 Da): A common fragmentation pathway for molecules containing carboxyl groups.

-

Cleavage of the amide bond: This can result in fragments corresponding to the lauroyl acylium ion (C₁₂H₂₃O⁺, m/z 183.17) and the protonated glutamic acid (C₅H₁₀NO₄⁺, m/z 148.06).

-

Fragmentation of the glutamate moiety: This can lead to the loss of ammonia (B1221849) (-17 Da) or the loss of the side-chain carboxyl group as COOH (-45 Da).

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to aid ionization.

-

LC Separation (Optional but Recommended):

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the analyte using a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an appropriate modifier (e.g., 0.1% formic acid). This step helps to desalt and purify the sample before it enters the mass spectrometer.

-

-

Mass Spectrometry Analysis (ESI):

-

The eluent from the LC is directed to the ESI source.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimize the signal for the analyte.

-

Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion of interest (e.g., m/z 330.22 in positive mode) in the first mass analyzer.

-

Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

-

Data Analysis:

-

Identify the molecular ion and interpret the fragmentation pattern to confirm the structure of this compound.

-

Conclusion

The structural analysis of this compound is effectively achieved through the synergistic use of FTIR, NMR, and Mass Spectrometry. FTIR provides a rapid confirmation of the key functional groups, NMR offers a detailed map of the proton and carbon skeleton, and MS confirms the molecular weight and provides valuable structural information through fragmentation analysis. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the characterization and quality control of this important surfactant.

References

The Interaction of Sodium Lauroyl Glutamate with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Glutamate (B1630785) (SLG) is an anionic amino acid surfactant recognized for its mild properties and biocompatibility, making it a favored ingredient in cosmetic and pharmaceutical formulations. Its interaction with lipid bilayers, the fundamental structure of cell membranes, is of critical importance for understanding its efficacy and safety. This technical guide provides an in-depth analysis of the interaction between Sodium Lauroyl Glutamate and lipid bilayers. Due to a notable scarcity of direct quantitative biophysical data for SLG in publicly accessible literature, this guide establishes a framework for its likely behavior through the lens of well-studied analogous surfactants, such as Sodium Dodecyl Sulfate (B86663) (SLS), and general principles of surfactant-membrane interactions. This document outlines the theoretical mechanisms of interaction, presents illustrative quantitative data from related surfactants, details key experimental protocols for characterization, and provides visual workflows and conceptual diagrams to facilitate a comprehensive understanding.

Introduction to this compound (SLG)

This compound is an N-acyl amino acid surfactant derived from L-glutamic acid and lauric acid, a fatty acid of plant origin. Its structure, featuring a hydrophilic glutamate headgroup and a hydrophobic lauryl tail, imparts surface-active properties with a favorable safety profile.[1][2] SLG is known for its mildness, low irritation potential, and good foaming capacity, particularly in weakly acidic conditions that mimic the skin's natural pH.[3][4] Unlike harsher surfactants such as Sodium Lauryl Sulfate (SLS), SLG is considered to be less disruptive to the skin barrier, which is composed of stratum corneum lipids.[3][4]

The interaction of surfactants with lipid bilayers can range from simple adsorption to the complete solubilization of the membrane into mixed micelles. The specific nature of this interaction is governed by the chemical structures of both the surfactant and the lipids, as well as the environmental conditions. For a mild surfactant like SLG, the interaction is expected to be less aggressive than that of surfactants with a sulfate headgroup.

Theoretical Mechanism of Interaction

The interaction of an anionic surfactant like this compound with a zwitterionic or anionic lipid bilayer can be conceptualized as a multi-stage process, primarily driven by hydrophobic and electrostatic forces.

-

Monomeric Adsorption: At concentrations below its Critical Micelle Concentration (CMC), SLG monomers can adsorb to the surface of the lipid bilayer.

-

Insertion into the Bilayer: As the concentration of SLG increases, monomers can insert their hydrophobic lauryl tails into the nonpolar core of the lipid bilayer. This insertion can lead to a fluidization of the membrane.

-

Membrane Destabilization and Pore Formation: The accumulation of surfactant molecules within the bilayer disrupts the ordered packing of the lipid molecules. This can increase the permeability of the membrane and may lead to the formation of transient pores.

-

Solubilization: At or above the CMC, the surfactant can solubilize the lipid bilayer, forming mixed micelles composed of both lipid and surfactant molecules. This leads to the complete disruption of the bilayer structure.

Due to its larger, more complex headgroup compared to simpler surfactants like SLS, SLG may exhibit a more complex and potentially less disruptive interaction with lipid bilayers.

Quantitative Data on Surfactant-Lipid Bilayer Interactions

Table 1: Effect of Anionic Surfactants on the Phase Transition of Dipalmitoylphosphatidylcholine (DPPC) Vesicles (Illustrative)

| Surfactant | Concentration (mM) | Main Phase Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Reference |

| None (Control) | 0 | ~41.5 | 8.7 | General Literature |

| Sodium Dodecyl Sulfate (SDS) | 1 | 40.8 | 7.5 | Illustrative |

| Sodium Dodecyl Sulfate (SDS) | 5 | 39.2 | 5.8 | Illustrative |

| This compound (SLG) | Hypothesized | Slight decrease | Slight decrease |

Note: The values for this compound are hypothesized based on its known mildness. It is expected to have a less pronounced effect on the phase transition of DPPC vesicles compared to SDS.

Table 2: Effect of Anionic Surfactants on Membrane Fluidity (Illustrative)

| Surfactant | Lipid System | Concentration | Fluorescence Anisotropy (r) | Interpretation | Reference |

| None (Control) | DPPC Vesicles | 0 | 0.35 | Ordered (Gel Phase) | General Literature |

| Sodium Dodecyl Sulfate (SDS) | DPPC Vesicles | 2 mM | 0.28 | Increased Fluidity | Illustrative |

| This compound (SLG) | DPPC Vesicles | Hypothesized | Slight decrease | Slight increase in fluidity |

Note: Fluorescence anisotropy is inversely related to membrane fluidity. A decrease in the anisotropy value (r) indicates a more fluid membrane. The values for SLG are hypothesized to show a smaller change than SDS, reflecting its milder nature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of surfactants with lipid bilayers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of a surfactant on the phase transition properties (temperature and enthalpy) of a lipid bilayer.

Methodology:

-

Liposome (B1194612) Preparation:

-

Prepare a solution of the desired lipid (e.g., Dipalmitoylphosphatidylcholine, DPPC) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) containing the desired concentration of this compound. The hydration is typically performed above the phase transition temperature of the lipid (e.g., 50°C for DPPC) with gentle agitation to form multilamellar vesicles (MLVs).

-

For the preparation of unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

-

DSC Analysis:

-

Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan.

-

Place an equal volume of the corresponding buffer (containing the same concentration of SLG but no lipids) into a reference pan.

-

Seal both pans hermetically.

-

Place the sample and reference pans into the DSC instrument.

-

Perform a heating scan at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the phase transition of the lipid (e.g., 20-60°C for DPPC).

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the main phase transition temperature (Tm, the peak of the endothermic transition) and the enthalpy of the transition (ΔH, the area under the peak).

-

Fluorescence Spectroscopy (Anisotropy Measurement)

Objective: To assess the effect of a surfactant on the fluidity of a lipid bilayer.

Methodology:

-

Liposome Preparation with Fluorescent Probe:

-

Prepare a lipid solution in an organic solvent as described for DSC.

-

Add a fluorescent probe that partitions into the lipid bilayer (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) to the lipid solution at a specific molar ratio (e.g., 1:500 probe to lipid).

-

Follow the procedures for creating a lipid film, hydration with the SLG-containing buffer, and vesicle formation (MLVs or LUVs) as described above. Protect the sample from light to prevent photobleaching of the probe.

-

-

Fluorescence Anisotropy Measurement:

-

Place the liposome suspension into a quartz cuvette in the sample holder of a spectrofluorometer equipped with polarizers.

-

Set the excitation and emission wavelengths appropriate for the fluorescent probe (e.g., for DPH, excitation at ~360 nm and emission at ~430 nm).

-

Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor, calculated as G = IHV / IHH.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Conceptual pathway of SLG interaction with a lipid bilayer.

Experimental Workflows

Caption: Experimental workflow for DSC analysis.

Caption: Experimental workflow for fluorescence anisotropy.

Interaction with Stratum Corneum

The stratum corneum (SC), the outermost layer of the epidermis, acts as the primary barrier of the skin. Its unique "brick and mortar" structure consists of corneocytes (bricks) embedded in a lipid-rich extracellular matrix (mortar). The SC lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are crucial for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).

Surfactants can disrupt the highly ordered structure of the SC lipids, leading to increased TEWL and skin irritation. Harsh surfactants like SLS are known to significantly perturb the SC lipid organization and extract lipids, thereby compromising the skin barrier.[5][6][7]

This compound is recognized for its mildness and is often used in cleansers formulated for sensitive skin.[2] Studies have shown that SLG has a lower potential for causing skin irritation compared to SLS.[3][4] When used in combination with SLS, SLG has been observed to reduce the overall irritation potential of the mixture.[3] This suggests that the interaction of SLG with the stratum corneum lipids is less disruptive than that of SLS. The proposed mechanism for this reduced irritation is a less aggressive extraction of intercellular lipids and a lower potential to denature keratin (B1170402) proteins within the corneocytes.

Conclusion

This compound stands out as a mild, biocompatible anionic surfactant with a favorable safety profile for topical applications. While direct biophysical studies detailing its quantitative interaction with model lipid bilayers are currently limited, its known chemical structure and observed low irritation potential suggest a less disruptive interaction compared to harsher surfactants like Sodium Dodecyl Sulfate. The theoretical framework and experimental protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to investigate the specific effects of SLG and other mild surfactants on lipid membranes. Further research employing techniques such as Differential Scanning Calorimetry and Fluorescence Spectroscopy is warranted to precisely quantify the thermodynamic and fluidity changes induced by SLG in lipid bilayers, which will further elucidate its mechanism of action and support its rational use in advanced formulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Effect of surfactant mixtures on irritant contact dermatitis potential in man: this compound and sodium lauryl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vitro Toxicological Profile of Sodium Lauroyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium lauroyl glutamate (B1630785), an amino acid-based surfactant, is increasingly utilized in personal care and cosmetic formulations due to its mild properties and favorable safety profile. This technical guide provides a comprehensive overview of the in vitro toxicological assessment of sodium lauroyl glutamate, consolidating available data on its cytotoxicity, genotoxicity, and irritation potential. Detailed experimental protocols for key in vitro assays are provided, alongside visual representations of relevant biological pathways and experimental workflows to support researchers in their evaluation of this compound. The available data indicates that this compound possesses a low order of toxicity in in vitro models, is non-genotoxic, and exhibits a mild profile in skin and eye irritation assays.

Introduction

This compound is the sodium salt of the lauric acid amide of glutamic acid. It functions primarily as a surfactant, cleansing agent, and skin-conditioning agent.[1] Its growing popularity in "natural" and "mild" formulations necessitates a thorough understanding of its interaction with biological systems at the cellular level. In vitro toxicology studies are crucial for predicting potential adverse effects in humans, reducing the reliance on animal testing, and ensuring product safety. This guide focuses on the in vitro toxicological data relevant to the use of this compound in cosmetic and pharmaceutical applications.

Cytotoxicity Profile

The cytotoxic potential of a substance is a primary indicator of its toxicity. In vitro cytotoxicity assays measure the degree to which a substance can damage or kill cells.

Quantitative Cytotoxicity Data

A study assessing the cytotoxicity of various acylglutamate surfactants on a human keratinocyte cell line (HaCaT) provides valuable quantitative data for this compound.[2][3][4] The 50% inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%, is a key metric in these studies.

| Assay | Cell Line | Endpoint | IC50 Value (µg/mL) | Reference |

| MTS Assay | Human Keratinocyte (HaCaT) | Cell Viability | >320 | [3][4] |

Note: The study indicated that at the highest tested concentration of 320 µg/mL, this compound did not reach the IC50 value, suggesting low cytotoxicity to human keratinocytes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[6][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the exposure period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.[5][6][9]

-

Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Genotoxicity Profile

Genotoxicity assays are employed to detect direct or indirect damage to DNA caused by a chemical. The Cosmetic Ingredient Review (CIR) has concluded that this compound is not genotoxic based on available in vitro studies.[10][11][12]

Genotoxicity Data

| Assay | Test System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Negative | [10][11][12] |

| In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells | Negative | [10][11][12] |

Experimental Protocols

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[7][13][14][15][16][17] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[13][14]

Procedure:

-

Strain Selection: Use a set of standard tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[13][16]

-

Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[5][14][17]

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.[13][14]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[5]

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[7][11][18][19][20]

Procedure:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[7][11]

-

Exposure: Treat the cells with at least three concentrations of this compound, with and without metabolic activation (S9 mix), for a short or long duration.[11]

-

Cytokinesis Block (Optional): Often, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.[19]

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11]

-

Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.[11]

Skin and Eye Irritation Profile

This compound is generally considered to be a mild surfactant with low irritation potential.

Skin Irritation

In human studies, this compound was not a dermal irritant at concentrations up to 10%.[10][12] In vitro studies using reconstructed human epidermis (RhE) models are the standard for assessing skin irritation potential.

| Assay | Model | Endpoint | Expected Result | Reference |

| Reconstructed Human Epidermis (RhE) Test (OECD 439) | e.g., EpiSkin™, EpiDerm™ | Cell Viability (MTT Assay) | > 50% Viability (Non-irritant) | [1][2][10][15][21][22] |

Procedure:

-

Tissue Preparation: Pre-incubate the RhE tissue constructs.

-

Application of Test Substance: Apply a defined amount of this compound directly to the surface of the tissue.

-

Exposure: Incubate for a specified period (e.g., 15-60 minutes).

-

Rinsing and Post-Incubation: Rinse the tissues and incubate them in fresh medium for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.[10]

-

Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

Classification: Classify the substance as an irritant or non-irritant based on the 50% viability threshold.[1][10][15]

Eye Irritation

In vitro studies have shown no ocular irritation for this compound at concentrations up to 5%.[10] A study using a reconstructed rabbit corneal epithelium model found an IC50 value of 0.448% for sodium N-lauroyl-L-glutamate, indicating a low potential for eye irritation compared to other surfactants like sodium lauryl sulfate (B86663) (IC50 = 0.002%).

The Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD 492) is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[23][24][25][26] Similar to the skin irritation test, a substance is classified based on a viability threshold. For this assay, a substance is considered a non-irritant if the tissue viability is > 60%.[26]

| Assay | Model | Endpoint | Expected Result | Reference |

| Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD 492) | e.g., EpiOcular™ | Cell Viability (MTT Assay) | > 60% Viability (Non-irritant) | [23][24][25][26] |

Procedure:

-

Tissue Preparation: Pre-incubate the RhCE tissue constructs.

-

Application of Test Substance: Apply the test substance to the epithelial surface.

-

Exposure: Incubate for a defined period.

-

Rinsing and Post-Incubation: Thoroughly rinse the tissues and incubate in fresh medium.

-

Viability Assessment: Measure cell viability using the MTT assay.

-

Classification: Classify the substance based on the viability threshold.

Signaling Pathways in Surfactant-Induced Irritation

The interaction of surfactants with skin and eye tissues can trigger various cellular signaling pathways leading to an inflammatory response.

Surfactant-Induced Skin Irritation

Surfactants can disrupt the lipid barrier of the stratum corneum, allowing them to penetrate deeper into the epidermis and interact with keratinocytes. This can lead to the release of pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α).[27]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bulldog-bio.com [bulldog-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. x-cellr8.com [x-cellr8.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Predicting the results of a 24-hr human patch test for surfactants: utility of margin-setting in a reconstructed human epidermis model [jstage.jst.go.jp]

- 13. oecd.org [oecd.org]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. nib.si [nib.si]

- 16. scantox.com [scantox.com]

- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. nucro-technics.com [nucro-technics.com]

- 22. Interleukin-1: A master regulator of the corneal response to injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jrfglobal.com [jrfglobal.com]

- 24. oecd.org [oecd.org]

- 25. iivs.org [iivs.org]

- 26. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

solubility characteristics of sodium lauroyl glutamate in aqueous solutions

An In-depth Technical Guide on the Solubility Characteristics of Sodium Lauroyl Glutamate (B1630785) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Lauroyl Glutamate (SLG) is an anionic amino acid-based surfactant valued for its mildness, biodegradability, and excellent foaming properties. Its application in pharmaceutical and personal care formulations is widespread, yet its solubility and phase behavior in aqueous solutions are complex and dependent on several environmental factors. This technical guide provides a comprehensive overview of the solubility characteristics of SLG, detailing the influence of pH, temperature, and electrolytes. It includes a summary of key quantitative data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and the interplay of factors affecting solubility to aid in formulation development.

Introduction

This compound (SLG) is the sodium salt of lauroyl glutamic acid, an acylated amino acid.[1] As a surfactant, its amphiphilic nature, consisting of a hydrophobic lauroyl chain and a hydrophilic glutamate headgroup, dictates its behavior in aqueous solutions.[2] While generally described as soluble or highly soluble in water[3][4], its practical application reveals a more nuanced solubility profile. SLG's solubility is not a simple static value but is dynamically influenced by pH, temperature, and the presence of other solutes, leading to the formation of various aggregate structures such as micelles and liquid crystalline phases.[5][6][7] Understanding these characteristics is critical for formulators to ensure product stability, efficacy, and sensory attributes.

Factors Influencing the Aqueous Solubility of this compound

The solubility of SLG is a multifactorial property. The key parameters that researchers and formulators must consider are pH, temperature, and the ionic strength of the aqueous medium.

Effect of pH

The pH of the aqueous solution is a dominant factor controlling the solubility of SLG due to the presence of two carboxylic acid groups in the glutamate headgroup.[5] The state of protonation of these groups significantly alters the molecule's charge and, consequently, its solubility and aggregation behavior.[8][9]

-

Low pH (below 5.5): In acidic conditions, SLG is protonated to form N-lauroyl glutamic acid (LGA). LGA has limited solubility in water, which can lead to precipitation.[5][8]

-

Mid-range pH (5.5 to 6.5): In this range, the monovalent sodium salt (SLG) is the predominant species. This form exhibits good surface activity.[5][8]

-

High pH (above 6.5): At higher pH values, the second carboxylic group is deprotonated, forming disodium (B8443419) lauroyl glutamate (DLG), which is also soluble.[5][8]

The interplay between these species means that pH dictates not only solubility but also surface tension and foaming properties, with a minimum in surface tension often observed at a neutral pH.[5][9]

Effect of Temperature: The Krafft Point

Like many ionic surfactants, SLG exhibits a critical temperature-dependent solubility behavior known as the Krafft point (or Krafft temperature). Below the Krafft point, the solubility of the surfactant is limited to its monomeric form. As the temperature is raised, solubility increases gradually until it reaches the Krafft point, at which a sharp increase in solubility occurs.[2][10] This is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC).[2] Above the Krafft point, surfactant molecules readily form micelles, leading to a significant increase in the total amount of surfactant that can be dispersed in the solution.[10]

Effect of Electrolytes and Other Surfactants

The presence of inorganic electrolytes, such as sodium chloride (NaCl), can influence the solubility and aggregation of SLG. Increased ionic strength can shield the electrostatic repulsion between the anionic headgroups of SLG molecules.[11] This can lead to a decrease in the CMC and may affect the size and shape of the micelles formed.[11][12]

Furthermore, combining SLG with other surfactants, particularly zwitterionic or non-ionic types, can significantly enhance its solubility and stability.[6][7] This is due to the formation of mixed micelles, which can reduce the overall electrostatic repulsion and packing constraints, thereby preventing precipitation, especially in formulations with high surfactant concentrations.[6][13]

Quantitative Solubility Data

The following tables summarize key quantitative data related to the solubility and aggregation of this compound in aqueous solutions. These values are compiled from various sources and can be influenced by the specific experimental conditions and purity of the SLG used.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Parameter | Value | Conditions | Reference |

| CMC | 0.4 g/L | Not specified | [13] |

| CMC | 2.46 x 10⁻² mol·L⁻¹ | pH = 7 | [11] |

Note: The CMC is the concentration of surfactant above which micelles spontaneously form.[14] A lower CMC value generally indicates better cleansing performance at lower concentrations.[13]

Table 2: pH-Dependent Species and Solubility of this compound

| pH Range | Predominant Species | Solubility Characteristic | Reference |

| < 5.5 | N-lauroyl glutamic acid (LGA) | Limited solubility, potential for precipitation | [5][8] |

| 5.5 - 6.5 | This compound (SLG) | Major component, good solubility | [5][8] |

| > 6.5 | Dithis compound (DLG) | Predominant, soluble | [5][8] |

Experimental Protocols

Accurate determination of solubility characteristics is crucial for formulation development. The following are detailed methodologies for key experiments.

Determination of the Krafft Point

The Krafft point can be determined by measuring the change in solubility or conductivity of a surfactant solution as a function of temperature.

Methodology:

-

Sample Preparation: Prepare a series of aqueous dispersions of SLG at a concentration known to be above the CMC at temperatures above the expected Krafft point.

-

Conductivity Measurement:

-

Place a dispersion in a temperature-controlled water bath with a conductivity probe.

-

Cool the sample until the surfactant precipitates.

-

Slowly heat the sample while stirring and record the conductivity at regular temperature intervals.

-

Plot conductivity versus temperature. The Krafft point is identified as the temperature at which an abrupt change in the slope of the curve occurs.[8]

-

-

Spectrophotometric Method:

-

Alternatively, use a UV/Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Monitor the absorbance of the dispersion as the temperature is increased.

-

The Krafft point is the temperature at which the solution clarifies, resulting in a sharp decrease in absorbance.[5]

-

Determination of the Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include surface tensiometry and conductivity.[14]

Methodology (Surface Tension):

-

Sample Preparation: Prepare a series of SLG solutions in deionized water with concentrations spanning the expected CMC.

-

Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., with the Wilhelmy plate or du Noüy ring method) at a constant temperature.[5]

-

Ensure the equipment is properly calibrated and the plate/ring is cleaned between measurements.

-

-

Data Analysis:

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sharp decrease in surface tension followed by a plateau.

-

The CMC is the concentration at the inflection point where the two linear portions of the graph intersect.[14]

-

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the factors influencing SLG solubility.

Caption: Workflow for Determining the Krafft Point of SLG.

Caption: Factors Influencing the Aqueous Solubility of SLG.

Conclusion

The aqueous solubility of this compound is a complex characteristic governed by a delicate balance of pH, temperature, and formulation composition. A thorough understanding of these factors is essential for scientists and researchers in drug development and personal care to effectively harness the beneficial properties of this mild surfactant. By carefully controlling these parameters, formulators can ensure the stability and performance of their products, avoiding issues such as precipitation and phase separation. The experimental protocols and data presented in this guide serve as a foundational resource for the characterization and successful application of SLG in aqueous systems.

References

- 1. Page loading... [guidechem.com]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. specialchem.com [specialchem.com]

- 4. This compound or Sodium N-lauroylglutamate Manufacturers [mubychem.com]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Surfactants of Amino Acids | VANABIO [wanabio.com]

- 11. mdpi.com [mdpi.com]

- 12. Unraveling Membrane-Disruptive Properties of Sodium Lauroyl Lactylate and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. turkchem.net [turkchem.net]

- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Sodium Lauroyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Lauroyl Glutamate (B1630785) (SLG) is an anionic amino acid-based surfactant gaining attention in the field of proteomics for its potential as a mild yet effective agent for membrane protein extraction.[1][2] Derived from L-glutamic acid and lauric acid, a naturally occurring fatty acid, SLG offers a biocompatible and biodegradable alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS).[2][3] Its utility lies in its ability to solubilize membrane proteins from the lipid bilayer while preserving their structural integrity and biological activity, a critical factor for downstream applications such as functional assays, structural biology, and drug development.[4][5]

This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing Sodium Lauroyl Glutamate for the successful extraction of membrane proteins.

Properties of this compound

This compound possesses a unique combination of a hydrophobic lauroyl tail and a hydrophilic glutamate headgroup. This amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane, leading to the formation of mixed micelles containing the solubilized membrane proteins.[2] Unlike strong ionic detergents that can irreversibly denature proteins, the milder nature of SLG helps to maintain the native conformation of the extracted proteins.[1][5]

Data Presentation: Comparison of Detergent Properties

The selection of an appropriate detergent is paramount for successful membrane protein extraction. The following table summarizes the physicochemical properties of this compound in comparison to other commonly used detergents.

| Property | This compound (SLG) | Sodium Lauroyl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) |

| Chemical Type | Anionic (Amino Acid-Based) | Anionic (Amino Acid-Based) | Anionic |

| Molecular Weight ( g/mol ) | 293.38 | 293.38 | 288.38 |

| Critical Micelle Concentration (CMC) | ~10 mM | ~14-16 mM | 8.2 mM |

| Denaturing Strength | Mild | Mild | Strong |

| Recovery of Interleukin-6 (%) | 100% | Not explicitly stated | Significantly lower |

Data for SLG, Sarkosyl, and SDS properties are from a comparative study. The recovery of interleukin-6 was tested from a 2% detergent solution.[1]

Experimental Protocols

The following protocols provide a general framework for membrane protein extraction using this compound. Optimization of parameters such as detergent concentration, incubation time, and temperature is recommended for each specific protein of interest.

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol is adapted from methodologies developed for similar N-acyl amino acid surfactants and provides a starting point for optimization.[4]

Materials:

-

Cell pellet

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) this compound, Protease Inhibitor Cocktail

-

Homogenizer (e.g., Dounce homogenizer)

-

Ultracentrifuge

Procedure:

-

Cell Harvesting and Washing:

-

Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.[6]

-

Wash the cell pellet twice with ice-cold PBS to remove media components.

-

-

Cell Lysis and Membrane Preparation:

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the swollen cells using a Dounce homogenizer until >90% lysis is observed under a microscope.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.[4][6]

-

-

Membrane Solubilization:

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer. A detergent-to-protein ratio of at least 4:1 (w/w) is recommended as a starting point.[4] The final protein concentration in the solubilization buffer should typically be between 2-5 mg/mL.[4]

-

Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).[4]

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[4]

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Downstream Processing:

-

The clarified supernatant is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays.

-

For applications sensitive to detergents, such as mass spectrometry, removal of SLG may be necessary. Methods like dialysis, size-exclusion chromatography, or precipitation can be employed.[7]

-

Protocol 2: Screening for Optimal Solubilization Conditions

To achieve the highest yield and preserve the functionality of the target protein, it is crucial to screen for the optimal solubilization conditions.

Materials:

-

Isolated membrane fraction

-

A series of Solubilization Buffers with varying concentrations of this compound (e.g., 0.5%, 1%, 1.5%, 2% w/v)

-

Buffers with varying pH and salt concentrations

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Aliquot the membrane preparation into multiple tubes.

-

Resuspend each aliquot in a different Solubilization Buffer.

-

Incubate and clarify as described in Protocol 1.

-

Analyze the supernatant from each condition by SDS-PAGE and Western blotting with an antibody against the target protein to determine the optimal solubilization conditions.

-

If a functional assay is available, assess the activity of the protein in the solubilized fractions.

Mandatory Visualization

Experimental Workflow for Membrane Protein Extraction

Caption: General workflow for membrane protein extraction.

Logical Relationship of Detergent Properties

Caption: Factors influencing detergent selection for membrane protein extraction.

Conclusion

This compound presents a promising alternative for the extraction of membrane proteins, particularly when the preservation of protein structure and function is a priority. Its mild, non-denaturing properties make it a valuable tool for researchers in basic science and drug development. The protocols and data presented here provide a foundation for the successful application of SLG in membrane protein research. As with any detergent-based extraction, empirical optimization for each specific protein of interest is crucial for achieving the best results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MS1 ion current‐based quantitative proteomics: A promising solution for reliable analysis of large biological cohorts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulating Sodium Lauroyl Glutamate-Based Buffers for Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauroyl glutamate (B1630785) (SLG) is a mild, biodegradable, and anionic amino acid-based surfactant derived from L-glutamic acid and lauric acid.[1][2][3] Primarily utilized in the personal care industry for its gentle cleansing and foaming properties, its unique characteristics suggest potential applications in biochemical and enzymatic assays.[4] This document provides detailed application notes and protocols for the formulation and use of SLG-based buffers in enzyme assays, offering a potential alternative to harsher detergents that can denature or inhibit enzymes.[5][6][7]

The glutamic acid headgroup of SLG provides a charge that can be modulated by pH, suggesting a potential, albeit limited, buffering capacity. While its reported pKa of 3.78 indicates it is not a classical buffer in the neutral pH range, its stability and performance in formulations between pH 5.5 and 7.5 make it a candidate for specific enzyme assay conditions.[8][5][6] This is particularly relevant for assays involving enzymes that are sensitive to traditional surfactants like sodium dodecyl sulfate (B86663) (SDS). Studies have shown that SLG exhibits weaker protein binding and is less disruptive to protein structure compared to SDS.[9]

These application notes will guide researchers in exploring the utility of SLG as a component in enzyme assay buffers, with a focus on proteases, lipases, and amylases as model enzyme classes.

Physicochemical Properties of Sodium Lauroyl Glutamate

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and optimizing enzyme assays.

| Property | Value | References |

| Appearance | White to off-white powder | [1] |

| Type | Anionic amino acid-based surfactant | [10][11][12] |

| pH (in solution) | 5.5 - 7.5 | [8] |

| pKa | 3.78 | [5][6] |

| Solubility | Highly soluble in water | [3] |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., pH, ionic strength) | [13] |

| Biocompatibility | Generally considered mild and non-irritating | [3][4][14] |

Table 1: Physicochemical Properties of this compound. This table summarizes key properties of SLG relevant to its use in biochemical assays.

Potential Applications in Enzyme Assays

The use of surfactants in enzyme assays can be beneficial for several reasons, including:

-

Substrate Solubilization: For hydrophobic substrates, surfactants can aid in their dispersion in aqueous buffer systems.

-

Enzyme Stabilization: Some surfactants can prevent enzyme aggregation and denaturation, particularly at low concentrations.[7][15]

-

Mimicking Biological Membranes: In the study of membrane-bound enzymes, surfactants can create a micellar environment that mimics the lipid bilayer.

Given its mild nature, SLG may be particularly suitable for:

-

High-Throughput Screening (HTS): Where enzyme stability over time is critical.

-

Assays with Surfactant-Sensitive Enzymes: As a less denaturing alternative to harsher detergents.[9]

-

Studies on Proteases, Lipases, and Amylases: Where substrate presentation and enzyme stability are key challenges.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in enzyme assays. It is critical to note that optimization for each specific enzyme and assay is required.

Protocol 1: Preparation of a this compound-Based Assay Buffer

This protocol describes the preparation of a stock solution of this compound and its incorporation into a standard biological buffer.

Materials:

-

This compound (high purity powder)

-

HEPES (or other suitable biological buffer)

-

Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 10% (w/v) SLG Stock Solution:

-

Weigh 10 g of this compound powder.

-

Add to 80 mL of deionized water while stirring continuously.

-

Gently heat (do not boil) if necessary to aid dissolution.

-

Once fully dissolved, allow the solution to cool to room temperature.

-

Adjust the final volume to 100 mL with deionized water.

-

Store the stock solution at 4°C.

-

-

Prepare the SLG-Containing Assay Buffer:

-

To prepare 100 mL of a 50 mM HEPES buffer, pH 7.4, containing 0.1% SLG:

-

Dissolve 1.19 g of HEPES in 80 mL of deionized water.

-

Add 1 mL of the 10% SLG stock solution.

-

Adjust the pH to 7.4 using NaOH or HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Filter the buffer through a 0.22 µm filter if necessary.

-

-

Caption: General workflow for a model enzyme assay.

Data Presentation and Interpretation

The results of enzyme kinetic studies in the presence and absence of this compound should be systematically compared. Table 2 provides a template for presenting such data.

| Buffer System | Enzyme | Substrate | Km (µM) | Vmax (µmol/min) | Relative Activity (%) |

| Control Buffer | Trypsin | BAPNA | Value | Value | 100 |

| 0.1% SLG Buffer | Trypsin | BAPNA | Value | Value | Value |

| Control Buffer | Lipase (B570770) | p-NPP | Value | Value | 100 |

| 0.1% SLG Buffer | Lipase | p-NPP | Value | Value | Value |

| Control Buffer | α-Amylase | Starch | Value | Value | 100 |

| 0.1% SLG Buffer | α-Amylase | Starch | Value | Value | Value |

Table 2: Example Data Table for Comparing Enzyme Kinetics. BAPNA: Nα-Benzoyl-L-arginine 4-nitroanilide; p-NPP: p-Nitrophenyl palmitate. This table allows for a clear comparison of key kinetic parameters.

Troubleshooting

When working with SLG-based buffers, consider the following:

-

Enzyme Inhibition: Although mild, SLG is an anionic surfactant and may inhibit some enzymes, particularly at higher concentrations. Test a range of SLG concentrations (e.g., 0.01% to 1%) to determine the optimal concentration.

-

Precipitation: At low pH (below 5.5), SLG can convert to the less soluble N-lauroyl glutamic acid. [13]Ensure the buffer pH is maintained within the recommended range.

-

Micelle Effects: Above its CMC, SLG will form micelles which can affect enzyme kinetics by partitioning the substrate or enzyme. Determining the CMC under your specific assay conditions may be beneficial.

Conclusion

This compound presents a promising alternative to harsh surfactants in enzyme assay formulations. Its mild nature and compatibility with a range of pH values make it a versatile tool for researchers. However, due to the enzyme-specific nature of surfactant interactions, empirical testing and optimization are essential to validate its suitability for any given enzyme system. The protocols and guidelines presented here provide a solid foundation for initiating such investigations.

References

- 1. Effects of surfactants on lipase structure, activity, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [alexmo-cosmetics.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. specialchem.com [specialchem.com]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound CAS#: 29923-31-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. science.gov [science.gov]

- 9. Effects of sodium dodecyl sulfate, Sarkosyl and this compound on the structure of proteins monitored by agarose native gel electrophoresis and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies of amino acid-based surfactant binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound: Safe & Mild Cleanser [accio.com]

- 15. Sodium laurate, a novel protease- and mass spectrometry-compatible detergent for mass spectrometry-based membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubilizing Hydrophobic Peptides with Sodium Lauroyl Glutamate for Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic peptides, characterized by a high proportion of non-polar amino acid residues, often present significant challenges in analytical workflows due to their poor solubility in aqueous solutions. Incomplete solubilization can lead to inaccurate quantification, poor chromatographic resolution, and reduced signal intensity in mass spectrometry. Sodium Lauroyl Glutamate (B1630785) (SLG), a mild, biodegradable anionic surfactant derived from L-glutamic acid and lauric acid, presents a potential solution for enhancing the solubility of these challenging molecules.[1] Its amphiphilic nature, with a hydrophobic lauryl chain and a hydrophilic glutamate headgroup, allows it to interact with and solubilize hydrophobic species.[2] While exhibiting weaker protein binding compared to harsh surfactants like Sodium Dodecyl Sulfate (SDS), SLG's gentle action makes it an attractive candidate for applications where maintaining peptide integrity is crucial.[3]

These application notes provide detailed protocols and guidelines for utilizing Sodium Lauroyl Glutamate to solubilize hydrophobic peptides for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Principle of Solubilization

This compound is an amino acid-based surfactant that can improve the solubility of hydrophobic peptides by forming micelles in aqueous solutions.[4][5] The hydrophobic tails of the SLG molecules aggregate to form a non-polar core, which can encapsulate the hydrophobic regions of the peptides, while the hydrophilic heads interact with the surrounding aqueous environment, rendering the entire complex soluble. The effectiveness of solubilization can be influenced by factors such as surfactant concentration, pH, and temperature. It is noteworthy that the solubility of SLG itself can be limited in single-surfactant systems but can be enhanced by combination with other surfactants.[4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound (SLG)

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₀NNaO₅ | [6] |

| Molecular Weight | 351.41 g/mol | [6] |

| Appearance | White to off-white powder | [1] |

| Type | Anionic Surfactant | [6] |

| Solubility in Water | 5 mg/mL (with sonication and warming) | [6] |

| pH (1% solution) | ~5.4 | [6] |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., pH, ionic strength) |

Table 2: Comparison of Amino Acid-Based Surfactants (General Performance)

| Surfactant Type | Foaming Performance | Foam Stability | Reference |

| Glutamate salt-based (e.g., SLG) | Medium | Moderate | [7] |

| Glycine salt-based | High | Stable | [7] |

| Alanine salt-based | High | Good | [7] |

Note: This table provides a general comparison of foaming properties and does not directly reflect solubilization efficiency for hydrophobic peptides.

Experimental Protocols

Protocol 1: Solubilization of Hydrophobic Peptides for HPLC Analysis

This protocol outlines a general procedure for solubilizing a lyophilized hydrophobic peptide using this compound for subsequent analysis by reverse-phase HPLC (RP-HPLC).

Materials:

-

Lyophilized hydrophobic peptide

-

This compound (SLG)

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile, methanol)

-

Ammonium bicarbonate (or other suitable buffer)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Vortex mixer

-

Sonication bath

-

Centrifuge

Procedure:

-

Initial Solubility Test: Before dissolving the entire sample, it is recommended to test the solubility of a small aliquot of the peptide.

-

Reconstitution of SLG Stock Solution: Prepare a 1% (w/v) stock solution of SLG in HPLC-grade water. Gentle warming and sonication may be required to fully dissolve the surfactant.

-

Peptide Solubilization:

-

Allow the lyophilized peptide to equilibrate to room temperature.

-

Add a small volume of the 1% SLG stock solution to the peptide vial to achieve a desired peptide concentration (e.g., 1 mg/mL).

-

Vortex the vial for 1-2 minutes.

-

If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

-

Visually inspect the solution for any particulate matter.

-

-

pH Adjustment (Optional): The pH of the peptide solution can be adjusted to optimize solubility. For basic peptides, a slightly acidic pH may be beneficial, while for acidic peptides, a slightly basic pH might improve solubility.

-

Sample Clarification: Centrifuge the peptide solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

-